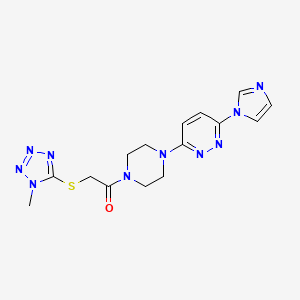

![molecular formula C20H14BrN3O B2938478 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide CAS No. 404833-38-1](/img/structure/B2938478.png)

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is a compound that contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is an important synthon in the development of new drugs .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . A series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine and N-[3-(benzoxazol-2-ylamino)phenyl]amine derivatives have been synthesized and assessed for activation of glucokinase .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been investigated using various techniques. Experimental and theoretical investigations on the optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been provided using the B3LYP/6-311++G(d,p) basis set .Chemical Reactions Analysis

Benzimidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Scientific Research Applications

Synthesis and Characterization

The synthesis of benzimidazole derivatives, including compounds structurally related to N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide, often involves condensation reactions of o-phenylenediamine with carboxylic acids or their derivatives. These processes are crucial for creating a wide range of benzimidazole compounds with varied substituents, demonstrating the versatility of benzimidazole chemistry in generating bioactive molecules. For example, the thermal fragmentation and rearrangement of N-phenylbenzamide oximes under specific conditions can lead to the formation of benzimidazoles alongside other heterocyclic compounds, highlighting the diverse synthetic pathways available for benzimidazole synthesis and the potential for generating a wide variety of related structures for further biological and materials science investigations (Gaber et al., 2011).

Biological Activity and Applications

Benzimidazole derivatives, including those structurally related to this compound, have been extensively studied for their potential biological activities. For instance, certain benzimidazole compounds have been synthesized and evaluated for their efficacy in inhibiting human breast cancer cell proliferation, suggesting a potential application in cancer therapy (Thimmegowda et al., 2008). Additionally, benzimidazoles are known for their broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects, underscoring their significance in the development of new therapeutic agents (Salahuddin et al., 2017).

Material Science Applications

Beyond their biological applications, benzimidazole derivatives have also found use in material science, particularly in the synthesis and characterization of novel polyimides and other polymers. These applications benefit from the thermal and chemical stability imparted by the benzimidazole unit, making these compounds suitable for high-performance materials used in a variety of industrial and technological contexts (Butt et al., 2005).

Mechanism of Action

Target of Action

The primary target of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide is the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis.

Mode of Action

This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This interaction results in the disruption of protein degradation, which can lead to the accumulation of misfolded proteins and cellular stress.

Biochemical Pathways

The inhibition of p97 affects the protein degradation pathway . Under normal conditions, p97 helps in the removal of misfolded proteins. When this process is disrupted, it can lead to the accumulation of such proteins, causing cellular stress and potentially leading to cell death. This mechanism is particularly relevant in the context of cancer cells, where the inhibition of protein degradation can lead to apoptosis, or programmed cell death .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and have good bioavailability . They are also known to be stable and soluble in established processing solvents .

Result of Action

The result of this compound’s action is the disruption of protein degradation, leading to cellular stress and potential cell death . This makes it a promising candidate for the development of anticancer drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light irradiation during device fabrication has been suggested to enhance the orientation of similar compounds, potentially improving their efficacy . Additionally, the compound has been reported to be stable under ambient conditions .

Safety and Hazards

While specific safety and hazard information for “N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide” is not available, it’s important to handle all chemicals with care and follow safety protocols. For example, one of the benzimidazole derivatives, N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide, has hazard statements H302, H312, H332 indicating it may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Benzimidazole and its derivatives have become an important focus in medicinal chemistry due to their wide range of biological activities. Future research may focus on designing newer effective hypoglycemic agents having distinct mechanisms of action at the molecular level . Further studies are also needed to explore the potential of benzimidazole derivatives in the treatment of various diseases.

properties

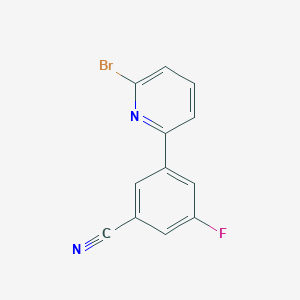

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O/c21-15-7-3-6-14(11-15)20(25)22-16-8-4-5-13(12-16)19-23-17-9-1-2-10-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLYOJAHNDNWHCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)butanamide](/img/structure/B2938400.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2938401.png)

![1-{Pyrido[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/no-structure.png)

![2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol](/img/structure/B2938406.png)

![methyl 4,5-dimethyl-2-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B2938407.png)

![(R)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B2938411.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-nitrobenzoate](/img/structure/B2938414.png)

![Ethyl 2-{3-oxo-1-[(2,4,5-trichlorophenyl)sulfonyl]-2-piperazinyl}acetate](/img/structure/B2938417.png)